2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide
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Overview
Description
2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with chloro, cyano, and furyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: The chloro, cyano, and furyl groups are introduced through substitution reactions. For example, chlorination can be achieved using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Processing: Large-scale production using continuous flow reactors for better efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furyl ketones.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furyl ketones.
Reduction: Amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-cyano-6-(2-furyl)-4-pyridyl cyanide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-cyano-4-pyridyl cyanide: Lacks the furyl group, which may affect its reactivity and applications.
3-Cyano-6-(2-furyl)-4-pyridyl cyanide: Lacks the chloro group, potentially altering its chemical properties.
2-Chloro-6-(2-furyl)-4-pyridyl cyanide: Lacks one cyano group, which may influence its biological activity.
Properties
Molecular Formula |
C11H4ClN3O |
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Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-chloro-6-(furan-2-yl)pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C11H4ClN3O/c12-11-8(6-14)7(5-13)4-9(15-11)10-2-1-3-16-10/h1-4H |
InChI Key |
FJPKCDFKCJVXDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC(=C(C(=C2)C#N)C#N)Cl |
Origin of Product |
United States |
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